3-amino-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one
Description
3-amino-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one is a complex organic compound that features a unique structure combining an oxazepine ring with an amino group and a chlorinated benzene ring
Properties
IUPAC Name |
3-amino-1-(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c13-10-1-2-11-9(7-10)8-15(5-6-17-11)12(16)3-4-14/h1-2,7H,3-6,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAWQSCHQIKHRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1C(=O)CCN)C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one typically involves the following steps:
Formation of the oxazepine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the amino group: Amination reactions, often using ammonia or amines, are employed to introduce the amino group at the desired position.
Chlorination: The chlorinated benzene ring is usually introduced through electrophilic aromatic substitution reactions using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the oxazepine ring or the chlorinated benzene ring, potentially leading to the formation of dihydro or fully reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Dihydro or fully reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine: Shares the oxazepine ring and chlorinated benzene ring but lacks the amino group and propanone moiety.
2,4-diaryl-2,3-dihydrobenzo[b][1,4]thiazepines: Similar in structure but contains a thiazepine ring instead of an oxazepine ring.
Uniqueness
3-amino-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one is unique due to the combination of its oxazepine ring, amino group, and chlorinated benzene ring, which confer distinct chemical and biological properties not found in similar compounds.
Biological Activity
3-amino-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one, referred to as compound A, is a synthetic derivative of benzoxazepine known for its potential neuroprotective and pharmacological properties. This article reviews the biological activities associated with compound A, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
Compound A features a complex structure that includes an amino group and a chloro-substituted benzoxazepine moiety. Its chemical formula is represented as follows:
The presence of the chloro group is significant as it may influence the compound's interaction with biological targets.
Research indicates that compound A exhibits several mechanisms of biological activity:
- Acetylcholinesterase Inhibition : Compound A has been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission and potentially benefiting cognitive functions .
- Neuroprotective Effects : In vitro studies using human neuroblastoma SH-SY5Y cells demonstrated that compound A protects against oxidative stress-induced neuronal damage. It effectively mitigates the cytotoxic effects of hydrogen peroxide and β-amyloid peptide fragment 25–35, which are implicated in neurodegenerative diseases like Alzheimer’s .
- Regulation of Neuroinflammation : Preliminary findings suggest that compound A may modulate inflammatory pathways in neuronal cells. This modulation could be beneficial in conditions characterized by neuroinflammation .
Biological Activity Data
The following table summarizes key biological activities of compound A based on various studies:
Case Studies
Several studies have highlighted the therapeutic potential of compound A:
- Neuroprotective Study : In a controlled experiment, SH-SY5Y cells were treated with varying concentrations of compound A prior to exposure to oxidative stressors (hydrogen peroxide). The results indicated a significant increase in cell viability at concentrations above 10 µM, suggesting a dose-dependent protective effect .
- Cognitive Enhancement : In animal models, administration of compound A led to improvements in memory and learning tasks compared to control groups. These effects were attributed to enhanced cholinergic signaling due to AChE inhibition .
- Inflammation Modulation : In vitro assays demonstrated that compound A reduced the secretion of pro-inflammatory cytokines in activated microglial cells, indicating its potential role in managing neuroinflammatory conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
